molecular formula C16H13N3S B2441026 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine CAS No. 337920-39-5

4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine

Cat. No.: B2441026
CAS No.: 337920-39-5
M. Wt: 279.36
InChI Key: HTPDWNPNZJYNBY-UHFFFAOYSA-N
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Description

4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine is a chemical compound with the molecular formula C16H13N3S. It is known for its unique structure, which includes a pyrimidine ring substituted with a phenylsulfanyl group and an amine group.

Properties

IUPAC Name

4-(4-phenylsulfanylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c17-16-18-11-10-15(19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPDWNPNZJYNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine typically involves the reaction of 4-(Phenylsulfanyl)benzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halides, alkoxides.

Major Products Formed

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine is as an inhibitor of protein kinases, which are crucial in regulating cellular processes such as proliferation and differentiation. This compound has shown promise in treating neoplastic diseases, particularly leukemia, by inhibiting the activity of specific kinases involved in cancer progression .

  • Mechanism of Action : The compound acts by binding to the ATP-binding site of protein kinases, preventing their activation and subsequent signal transduction pathways that lead to tumor growth. Its efficacy has been demonstrated in preclinical studies involving various cancer cell lines.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Its ability to modulate inflammatory pathways could be beneficial in diseases such as rheumatoid arthritis and inflammatory bowel disease .

  • Case Study : In a study investigating the anti-inflammatory effects of similar pyrimidine derivatives, compounds were shown to reduce pro-inflammatory cytokine levels in vitro. The results suggest that this compound could exhibit comparable effects.

Neuroprotective Effects

There is emerging evidence that compounds structurally related to this compound may offer neuroprotective benefits. These effects are attributed to their ability to inhibit oxidative stress and apoptosis in neuronal cells, which could be relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

  • Research Findings : Investigations into related compounds have shown a reduction in neuronal cell death under oxidative stress conditions. This suggests that further studies on this compound could yield significant insights into its neuroprotective mechanisms.

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of this compound to various target proteins. These studies help elucidate its potential as a lead compound for drug development.

  • Findings : Molecular docking simulations indicate strong interactions with key proteins involved in cancer and inflammation pathways, supporting its role as a multi-targeted therapeutic agent .

Formulation Development

The development of novel formulations incorporating this compound is also underway. For instance, nanoencapsulation techniques are being explored to enhance the bioavailability and therapeutic efficacy of this compound.

  • Benefits of Nanoencapsulation : Encapsulating the compound within polymeric nanocarriers has been shown to improve its pharmacokinetic profile, allowing for sustained release and reduced systemic toxicity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Protein Kinase InhibitionTargeting neoplastic diseases through kinase inhibition
Anti-inflammatory EffectsModulating inflammatory pathways for conditions like arthritis
NeuroprotectionReducing oxidative stress and apoptosis in neuronal cells
Molecular DockingPredicting binding affinities with target proteins
Formulation DevelopmentEnhancing bioavailability through nanoencapsulation

Mechanism of Action

The mechanism of action of 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenylsulfanyl group and a pyrimidine ring. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds .

Biological Activity

4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structure, which features a pyrimidine ring substituted with a phenylsulfanyl group. Its molecular weight is approximately 304.4 g/mol, and it exhibits properties typical of pyrimidine derivatives, which are known for their diverse biological activities.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including kinases and cyclooxygenases, leading to anti-inflammatory and anticancer effects.
  • Receptor Binding : The compound may interact with specific receptors in cells, modulating signaling pathways that influence cell growth and apoptosis.

Biological Activities

Research has identified various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : The compound has also shown potential antimicrobial activity against a range of bacteria and fungi. Studies utilizing disc diffusion methods have indicated significant inhibition zones against pathogens such as Escherichia coli and Candida albicans .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Studies :
    • A study on pyrimidine derivatives highlighted their ability to inhibit aurora kinases, which are crucial for mitosis. Compounds similar to this compound were shown to disrupt mitotic processes in cancer cells, leading to increased polyploidy and cell death .
  • Antimicrobial Activity :
    • Research on phenothiazine derivatives demonstrated significant antimicrobial effects, with certain compounds exhibiting high activity against Enterococcus species and other pathogens. The findings suggest that structural features such as the presence of sulfur may enhance antimicrobial efficacy .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related pyrimidine compounds indicate that modifications at specific positions can significantly impact biological activity. For instance, the introduction of electronegative substituents has been correlated with enhanced antifungal properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of E. coli
Enzyme InhibitionPotential inhibition of kinases

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